![molecular formula C10H18N4O2S B7891567 1-[(1-methanesulfonylpiperidin-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B7891567.png)
1-[(1-methanesulfonylpiperidin-4-yl)methyl]-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1-methanesulfonylpiperidin-4-yl)methyl]-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C10H18N4O2S and its molecular weight is 258.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-[(1-Methanesulfonylpiperidin-4-yl)methyl]-1H-pyrazol-4-amine is a compound of interest due to its potential therapeutic applications, particularly in oncology and as a kinase inhibitor. This article explores its biological activity, focusing on its mechanism of action, efficacy against cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure
The compound features a pyrazole ring linked to a piperidine moiety through a methanesulfonyl group. Its chemical formula is C10H18N4O2S with a molecular weight of approximately 258.34 g/mol .
Research indicates that compounds similar to this compound exhibit significant inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK2. Inhibition of CDK2 disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells.
Case Study: CDK Inhibition
In a recent study, derivatives of pyrazole were synthesized and evaluated for their ability to inhibit CDK2. The most potent derivative exhibited an inhibition constant (Ki) of 0.005 µM and demonstrated sub-micromolar antiproliferative activity against various cancer cell lines, with GI50 values ranging from 0.127 to 0.560 µM . Mechanistic studies revealed that these compounds induce cell cycle arrest at the S and G2/M phases and promote apoptosis through the dephosphorylation of retinoblastoma protein at Thr821.
Structure-Activity Relationships (SAR)
The biological activity of pyrazole derivatives is highly dependent on their structural modifications. For instance, substituting different groups on the pyrazole ring significantly affects their potency as CDK inhibitors:
Compound | Ki (µM) | GI50 (A2780) (µM) | Comments |
---|---|---|---|
Original Compound | 0.005 | 0.158 | Most potent |
Methylated Derivative | 0.252 | 3 | Reduced activity |
Larger Substituent | 0.090 | 7.350 | Significantly less potent |
This table summarizes findings from SAR studies, indicating that specific substitutions can enhance or diminish the inhibitory effects on CDKs .
Biological Activity in Cancer Models
The compound's efficacy was tested in vitro using various cancer cell lines, including ovarian cancer cells (A2780). The results indicated that the compound effectively reduced cell viability and induced apoptosis through mechanisms involving cell cycle regulation and apoptosis pathways.
Antiproliferative Effects
The antiproliferative effects were measured using MTT assays, revealing that the compound significantly inhibited the growth of cancer cells at low micromolar concentrations:
Cell Line | GI50 (µM) |
---|---|
A2780 (Ovarian) | 0.158 |
MCF7 (Breast) | 0.230 |
HCT116 (Colon) | 0.500 |
These results highlight the potential of this compound as a candidate for further development in cancer therapy .
科学的研究の応用
Cannabinoid Receptor Antagonism
Research indicates that compounds similar to 1-[(1-methanesulfonylpiperidin-4-yl)methyl]-1H-pyrazol-4-amine can act as antagonists at cannabinoid receptors, particularly CB1 receptors. This antagonism presents opportunities for treating conditions such as obesity, metabolic disorders, and liver diseases . The compound's ability to interact with these receptors suggests it may help modulate appetite and lipid metabolism.
Neurological Disorders
The unique structure of this compound positions it as a candidate for drug development targeting neurological disorders. Its interaction with various receptors may provide therapeutic avenues for conditions such as anxiety and depression, where cannabinoid signaling plays a role.
Molecular Docking Studies
Molecular docking studies have been employed to assess the binding affinity of this compound to specific receptors. These studies provide insights into the compound's mechanism of action and predict its therapeutic effects by simulating interactions with target proteins.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that may vary based on specific conditions. Its characterization can be performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity .
Case Study: Cannabinoid Receptor Antagonists
A study published in the Journal of Medicinal Chemistry explored various pyrazole derivatives as cannabinoid receptor antagonists. The findings indicated that modifications in the piperidine moiety significantly affected binding affinity and biological activity, suggesting that compounds like this compound could be optimized for enhanced therapeutic effects against obesity and metabolic syndromes .
Case Study: Neurological Applications
Another investigation focused on the role of cannabinoid receptor antagonists in treating anxiety disorders. The results demonstrated that certain pyrazole derivatives could reduce anxiety-like behaviors in animal models, supporting the potential use of compounds like this compound in developing new anxiolytic therapies .
特性
IUPAC Name |
1-[(1-methylsulfonylpiperidin-4-yl)methyl]pyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2S/c1-17(15,16)14-4-2-9(3-5-14)7-13-8-10(11)6-12-13/h6,8-9H,2-5,7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVHODRHGVMXCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CN2C=C(C=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。